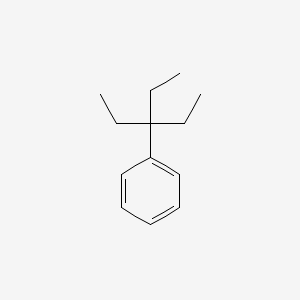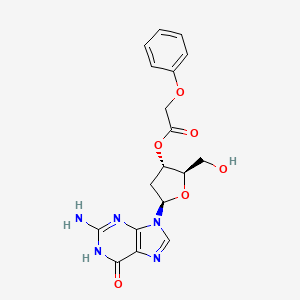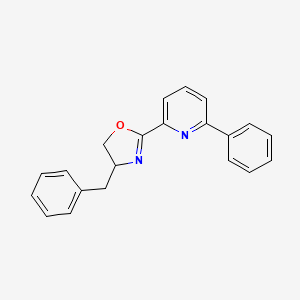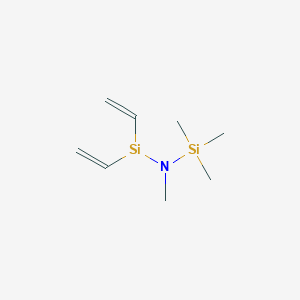![molecular formula C9H6N2S B13822339 8H-[1,3]Thiazolo[5,4-e]indole CAS No. 42851-06-9](/img/structure/B13822339.png)
8H-[1,3]Thiazolo[5,4-e]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-[1,3]Thiazolo[5,4-e]indole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-[1,3]Thiazolo[5,4-e]indole typically involves multi-step procedures due to the complexity of its fused ring system. One common method involves the cyclization of thioamide precursors under oxidative conditions. For instance, the Jacobsen cyclization method uses aqueous potassium ferricyanide as an oxidant to convert thioamides into the corresponding thiazole derivatives . Another approach involves the reaction of dichloroethylamides with aryl isothiocyanates and Lawesson’s reagent to form the desired thiazole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high efficiency and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8H-[1,3]Thiazolo[5,4-e]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
8H-[1,3]Thiazolo[5,4-e]indole has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 8H-[1,3]Thiazolo[5,4-e]indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
8H-[1,3]Thiazolo[5,4-e]indole can be compared with other thiazole derivatives, such as thiazolo[4,5-d]thiazoles and thiazolo[5,4-d]thiazoles . These compounds share similar structural features but differ in the arrangement of their fused rings and the presence of additional functional groups. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Thiazolo[4,5-d]thiazoles
- Thiazolo[5,4-d]thiazoles
- 1,3-Thiazoles
- Pyrano[2,3-d]thiazoles
Properties
CAS No. |
42851-06-9 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
8H-pyrrolo[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-2,4-5H,3H2 |
InChI Key |
GCUXYXLUBFFJLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)



![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)



